Tiagabine-d9 4-Carboxy Hydrochloride is a derivative of Tiagabine, a compound recognized for its role as a GABA (gamma-aminobutyric acid) uptake inhibitor. This specific isotopic variant, denoted by the deuterium label "d9," is utilized primarily in research settings to study GABAergic mechanisms and pharmacological effects. The compound is classified under psychoactive substances and anticonvulsants, with applications in neuroscience research.
Tiagabine-d9 4-Carboxy Hydrochloride is synthesized from Tiagabine, which itself is a selective inhibitor of the GAT-1 (GABA transporter 1). Its chemical classification includes:
The compound is often sourced from specialized chemical suppliers for laboratory use, ensuring high purity levels suitable for experimental applications .
The synthesis of Tiagabine-d9 4-Carboxy Hydrochloride involves several steps, typically beginning with the modification of the parent compound, Tiagabine. The following methods are commonly employed:
1. Deuteration:
2. Carboxylation:
Technical Details:
The molecular formula for Tiagabine-d9 4-Carboxy Hydrochloride is , with a molecular weight of approximately 421.06 g/mol. Its structure features:
Tiagabine-d9 4-Carboxy Hydrochloride can participate in various chemical reactions due to its functional groups:
1. Hydrolysis:
2. Esterification:
Technical Details:
The primary mechanism of action for Tiagabine-d9 4-Carboxy Hydrochloride involves its inhibition of GABA uptake through the GAT-1 transporter. By blocking this transporter, Tiagabine increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This process can lead to:
Tiagabine-d9 4-Carboxy Hydrochloride exhibits several notable physical and chemical properties:
Tiagabine-d9 4-Carboxy Hydrochloride is primarily utilized in scientific research, particularly in studies focusing on:
This compound's isotopic labeling allows for enhanced tracking in metabolic studies and pharmacokinetic evaluations, providing valuable insights into its biological effects and interactions within the central nervous system .
Tiagabine-d9 4-Carboxy Hydrochloride is a deuterium-enriched isotopologue of the anticonvulsant derivative Tiagabine 4-Carboxy Hydrochloride. Its molecular formula is C₂₀H₁₇D₉ClNO₂S₂, with a molecular weight of 421.06 g/mol [1] [4]. The compound features site-specific deuteration at nine hydrogen positions within the piperidine ring, where hydrogen atoms (¹H) are replaced by deuterium (²H or D) (Fig. 1). This isotopic labeling occurs at the 3-, 4-, and 5-positions of the piperidine moiety, resulting in a [D₉] configuration [8]. The core structure retains the diaryl alkenyl backbone characteristic of Tiagabine analogues, comprising two 3-methylthiophen-2-yl groups linked to a butenyl chain. The hydrochloride salt enhances stability and aqueous solubility. Analytically, the deuteration induces a characteristic +9 Da mass shift in mass spectrometry compared to the non-deuterated analogue, enabling precise quantification in complex matrices [4] [8].
Table 1: Molecular Attributes of Tiagabine-d9 4-Carboxy Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₇D₉ClNO₂S₂ |
Molecular Weight | 421.06 g/mol |
CAS Number | Not assigned (N/A) |
IUPAC Name | 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d₉-4-carboxylic Acid Hydrochloride |
Deuterium Positions | Piperidine ring (9 sites) |
Spectral Signature (MS) | +9 Da shift vs. non-deuterated form |
Synthesis of Tiagabine-d9 4-Carboxy Hydrochloride employs advanced isotopic chemistry to ensure regioselective deuteration. The primary route involves catalytic H/D exchange on a late-stage piperidine precursor or deuterium incorporation via labeled building blocks [1] [8]. Key synthetic strategies include:
Table 2: Key Synthetic Methods for Deuterium Incorporation
Method | Precursor | Deuteration Efficiency | Key Challenge |
---|---|---|---|
Late-Stage H/D Exchange | Tiagabine 4-carboxy ethyl ester | Moderate (70-85%) | Regioselectivity control |
Building Block Assembly | Ethyl nipecotate-d9 | High (95-99%) | Anhydrous reaction conditions |
Catalytic Deuteration | Alkenyl-piperidine intermediate | Variable | Catalyst cost optimization |
Tiagabine-d9 4-Carboxy Hydrochloride exhibits distinct properties due to deuterium’s mass effect:
Deuteration confers unique advantages without altering the primary pharmacological target (GABA transporter GAT-1):
Table 3: Impact of Deuteration on Key Properties
Property | Tiagabine-d9 4-Carboxy HCl | Non-Deuterated Form | Functional Consequence |
---|---|---|---|
Molecular Weight | 421.06 g/mol | 412.01 g/mol | MS differentiation |
Metabolic t₁/₂ (HLM) | 48 min | 21 min | Enhanced analytical stability |
Plasma Binding Affinity | 96% bound | 96% bound | Unchanged biodistribution |
Crystallinity | Monoclinic crystals | Monoclinic crystals | Equivalent purification |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1